molecular formula C28H28N2O2 B3179834 Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate CAS No. 887276-82-6

Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate

Cat. No. B3179834
CAS RN: 887276-82-6
M. Wt: 424.5 g/mol
InChI Key: ZCJWUALROCNBGI-UHFFFAOYSA-N
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Description

Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate is a chemical compound with the formula C28H28N2O2 . It is used for research purposes and is available in various quantities .


Synthesis Analysis

The synthesis of imidazole-containing compounds, such as Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate, is a topic of ongoing research due to their broad range of chemical and biological properties . Imidazole was first synthesized from glyoxal and ammonia . The derivatives of 1,3-diazole, a type of imidazole, show different biological activities .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate is complex, with a molecular weight of 424.53 . It contains a trityl group attached to an imidazole ring, which is further connected to a butanoate group via an ethyl linker .

Scientific Research Applications

Future Directions

The future directions for research on Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate and similar compounds are promising. Given the broad range of biological activities exhibited by imidazole derivatives, there is potential for the development of new drugs to overcome current public health problems .

properties

IUPAC Name

ethyl 4-(1-tritylimidazol-4-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O2/c1-2-32-27(31)20-12-19-26-21-30(22-29-26)28(23-13-6-3-7-14-23,24-15-8-4-9-16-24)25-17-10-5-11-18-25/h3-11,13-18,21-22H,2,12,19-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJWUALROCNBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(1-trityl-1h-imidazol-4-yl)butanoate

Synthesis routes and methods

Procedure details

In a reaction flask equipped for hydrogenation, 10 g of urocanic acid (72.4 mmol) are dissolved in 200 ml of water. 1 g of Pd/C (10%) are added and hydrogenation is performed at 50° C. for 4 hours. The catalyst is filtered off and the water evaporated off, giving 3-(4-imidazolyl)propionic acid which appears in the form of a white powder (8.8 g; 86%); m.p.: 209-211° C. (3-Imidazol-4-yl)propionic acid (6 g, 42 mmol) is dissolved in absolute ethanol (204 ml), and a catalytic amount of concentrated sulphuric acid (2 ml) is added. The resulting mixture is heated to reflux for 16 hours. The solvent is evaporated off, which gives an oily residue which is dissolved in 45 ml of water. The solution is neutralized with sodium hydrogencarbonate, and 4-(3-carboethoxypropyl)-1H-imidazole is extracted with ethyl acetate; an oil (5.1 g; 72%) is obtained. The 4-(3-carboethoxypropyl)-1H-imidazole (5.4 g, 32 mmol) is dissolved in 4 ml of anhydrous dimethylformamide. 3.4 g of triethylamine (33.6 mmol) and 9.3 g of triphenylmethyl chloride (33.6 mmol) are added, and the mixture is stirred at room temperature under nitrogen for 4 hours. The mixture is poured onto crushed ice (60 g), which gives a white precipitate which is recrystallized from diethyl ether (9.2 g; 70%), giving 1-(triphenylmethyl)-4-(3-carboethoxypropyl)-1H-imidazole; m.p.: 134° C.
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
204 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5.4 g
Type
reactant
Reaction Step Six
Quantity
4 mL
Type
solvent
Reaction Step Six
Quantity
3.4 g
Type
reactant
Reaction Step Seven
Quantity
9.3 g
Type
reactant
Reaction Step Seven
[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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